Chroman-4-amine hydrochloride

Description

Overview of Chroman-4-amine (B2768764) Hydrochloride as a Chemical Entity

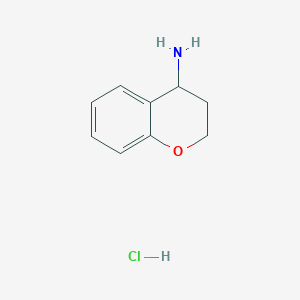

Chroman-4-amine hydrochloride is the hydrochloride salt of chroman-4-amine. The core of this compound is the chroman ring system, which consists of a benzene (B151609) ring fused to a dihydropyran ring. The amine group at the 4-position of the chroman structure is a key functional group that allows for a variety of chemical modifications. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous solutions, which is advantageous for research applications.

The compound can exist as a racemic mixture or as individual enantiomers, (R)-Chroman-4-amine hydrochloride and (S)-Chroman-4-amine hydrochloride, which are chiral. This chirality is a crucial aspect of its chemical identity, as the biological activity of its derivatives can be highly dependent on the stereochemistry at the C4 position.

Below is a data table summarizing the key chemical properties of this compound and its common enantiomeric forms.

| Property | Value | Reference |

| IUPAC Name | 3,4-dihydro-2H-chromen-4-amine;hydrochloride | sigmaaldrich.com |

| Molecular Formula | C9H12ClNO | chemscene.com |

| Molecular Weight | 185.65 g/mol | chemscene.com |

| Canonical SMILES | C1COC2=CC=CC=C2C1N.Cl | smolecule.com |

| InChI Key | BVMKYKMJUZEGBU-UHFFFAOYSA-N | sigmaaldrich.com |

| Physical Form | White to Yellow Solid | sigmaaldrich.com |

| Storage Temperature | Room Temperature or 2-8°C under inert gas | sigmaaldrich.comchembk.com |

Note: The table represents the racemic form. Enantiomers will have specific IUPAC names, SMILES, and InChI Keys reflecting their stereochemistry. For example, the (R)-enantiomer's IUPAC name is (4R)-3,4-dihydro-2H-chromen-4-amine;hydrochloride. smolecule.com

Significance of this compound in Medicinal Chemistry and Drug Discovery

The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This makes chroman-containing compounds, including derivatives of this compound, valuable starting points for the development of new therapeutic agents. nih.gov

The primary significance of this compound in this field lies in its role as a key building block or intermediate. chemimpex.com Its amine group can undergo various chemical reactions, such as acylation and nucleophilic substitution, allowing for the attachment of diverse functional groups. smolecule.com This modularity enables the synthesis of large libraries of compounds for screening against various biological targets.

Research has shown that derivatives of chroman-4-amine are being investigated for a range of potential therapeutic applications, including:

Neurological Disorders: The chroman structure is a component of molecules being studied for conditions like Alzheimer's and Parkinson's disease. core.ac.uk Derivatives have shown inhibitory activity against enzymes such as butyrylcholinesterase, which is implicated in cognitive decline. core.ac.uk

Anti-inflammatory and Anticancer Activity: Some chroman derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of targets like Tumor Necrosis Factor-alpha (TNF-α). smolecule.com Additionally, certain chroman-4-one derivatives have been investigated as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme linked to aging-related diseases and cancer. nih.govacs.org

Antimicrobial and Antiviral Properties: The broader class of chroman derivatives has been explored for potential antimicrobial and antiviral activities. smolecule.com

Historical Perspective of this compound Research

The study of chroman-based compounds has a long history, with the chromone (B188151) scaffold being found in many naturally occurring secondary metabolites from plants. nih.govresearchgate.net The development of synthetic methodologies to create and modify the chroman ring system has been an ongoing area of research in organic chemistry. researchgate.netfrontiersin.org

Early research into chroman-4-amine and its derivatives was likely driven by the desire to create analogues of biologically active natural products. The synthesis of 4-aminochromans from chroman-4-ones has been a focus of synthetic organic chemists, with various methods being developed to achieve this transformation efficiently and with high stereoselectivity. lookchem.combarc.gov.inhbni.ac.in Over time, the focus has shifted towards creating diverse libraries of these compounds for high-throughput screening in drug discovery programs. lookchem.com The development of more advanced synthetic techniques, including asymmetric synthesis, has allowed for the preparation of enantiomerically pure (R)- and (S)-chroman-4-amine hydrochlorides, enabling more detailed investigations into the structure-activity relationships of their derivatives. lookchem.com

Scope and Objectives of the Research Outline

The scope of this article is to provide a detailed and scientifically grounded overview of this compound, focusing exclusively on its chemical nature and its role in academic and industrial research. The objective is to present a clear and structured account of this compound, adhering strictly to the outlined sections.

This article will delve into the fundamental chemical characteristics of this compound, its importance as a scaffold in the synthesis of new chemical entities for medicinal purposes, and the historical context of its research. The information presented is intended to be a factual and authoritative resource for researchers and students in the fields of chemistry and pharmaceutical sciences.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMKYKMJUZEGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920284 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90609-63-5 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Asymmetric Synthesis of Chiral Chroman-4-amine (B2768764) Hydrochloride Enantiomers

A robust and highly enantioselective pathway has been developed for the synthesis of (R)-chroman-4-amine salts starting from substituted chroman-4-ones. researchgate.net This multi-step process involves an initial asymmetric reduction, followed by stereochemical inversion and a final reduction, culminating in a non-chromatographic purification step.

The cornerstone of the asymmetric synthesis is the Corey-Bakshi-Shibata (CBS) reduction, a powerful method for the enantioselective reduction of prochiral ketones to chiral alcohols. wikipedia.orgyoutube.com In this strategy, a substituted chroman-4-one is treated with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃•THF), in the presence of a chiral oxazaborolidine catalyst. wikipedia.orgorganic-chemistry.org This catalyst, derived from a chiral amino alcohol like (S)-diphenylprolinol, creates a chiral environment around the ketone's carbonyl group. youtube.comalfa-chemistry.com

The mechanism involves the coordination of the catalyst's boron atom to the carbonyl oxygen, which activates the ketone for reduction. organic-chemistry.org The borane reducing agent then coordinates to the catalyst's nitrogen atom, positioning a hydride for intramolecular delivery to one specific face of the ketone. youtube.com This directed attack ensures high stereoselectivity, yielding the corresponding (S)-chroman-4-ol with excellent enantiomeric excess. researchgate.net The predictability and high stereocontrol of the CBS reduction make it a reliable method for establishing the initial stereocenter in the synthesis. alfa-chemistry.com

Following the formation of the (S)-chroman-4-ol, the next step is to convert it into the desired (R)-chroman-4-amine. This is achieved through a two-step sequence involving an azide (B81097) intermediate, which serves as a masked amine. masterorganicchemistry.com The hydroxyl group of the (S)-chroman-4-ol is first converted into a good leaving group, and then displaced by an azide nucleophile (N₃⁻) in a bimolecular nucleophilic substitution (Sₙ2) reaction. masterorganicchemistry.com This reaction proceeds with a complete inversion of stereochemistry at the C4 position, transforming the (S)-alcohol into an (R)-azide.

The final step in forming the amine is the reduction of the organic azide. This transformation is commonly and efficiently carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. masterorganicchemistry.comorganic-chemistry.org This reduction converts the azido (B1232118) group (-N₃) into a primary amino group (-NH₂), liberating nitrogen gas (N₂) in the process and yielding the crude (R)-chroman-4-amine. researchgate.netmasterorganicchemistry.com

Purification of the crude (R)-chroman-4-amine without resorting to chromatography is a key advantage for scalability and efficiency. researchgate.net This is accomplished through classical resolution by forming diastereomeric salts. The crude amine, which is a base, is treated with a single enantiomer of a chiral acid, such as (R)-mandelic acid or D-tartaric acid. researchgate.net This reaction produces a mixture of two diastereomeric salts: [(R)-amine•(R)-acid] and any contaminating [(S)-amine•(R)-acid].

These diastereomers possess different physical properties, most notably different solubilities in a given solvent system. This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt precipitates out of the solution in high purity, while the more soluble one remains in the mother liquor. After separation by filtration, the pure diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the enantiomerically pure (R)-chroman-4-amine, which can then be converted to its hydrochloride salt. researchgate.net

Stereochemical control throughout the synthesis is paramount. The initial stereocenter is established with high fidelity by the enantioselective CBS reduction of the chroman-4-one. researchgate.netwikipedia.org The subsequent Sₙ2 reaction with an azide nucleophile ensures a clean inversion of this stereocenter, reliably setting the opposite configuration required for the final product. masterorganicchemistry.com

The enantiomeric excess (ee) of the final amine product is a critical measure of the synthesis's success. Several analytical techniques can be employed for its determination. Chiral High-Performance Liquid Chromatography (HPLC) is a common and accurate method. Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy can be used with chiral shift reagents or by first derivatizing the amine with a chiral agent (like Mosher's acid chloride) to form diastereomers that are distinguishable by NMR. researchgate.net Other optical methods, such as circular dichroism, can also provide information on the stereochemical purity of the sample. nih.govrsc.org

Table 1: Summary of Asymmetric Synthesis Pathway for (R)-Chroman-4-amine This table is illustrative, based on the described synthetic route. Specific yields and ee values are dependent on substrate and reaction conditions.

| Step | Reactant | Key Reagents | Product | Stereochemistry | Purpose |

| 1 | Chroman-4-one | (S)-CBS catalyst, BH₃•THF | (S)-Chroman-4-ol | (S) | Enantioselective reduction |

| 2 | (S)-Chroman-4-ol | NaN₃ (or similar) | (R)-4-Azidochroman | (R) | Sₙ2 inversion |

| 3 | (R)-4-Azidochroman | H₂/Pd-C or LiAlH₄ | (R)-Chroman-4-amine | (R) | Azide reduction |

| 4 | Crude (R)-Chroman-4-amine | (R)-Mandelic acid | Diastereomeric salt | (R,R) | Purification |

Synthesis of Substituted Chroman-4-amine Hydrochloride Derivatives

The synthesis of chroman-4-amine derivatives bearing various substituents on the aromatic ring allows for the exploration of structure-activity relationships. The primary approach involves constructing the substituted chroman-4-one scaffold first, which can then be converted to the target amine using the asymmetric methods described previously.

The most common and versatile strategy for synthesizing substituted chroman-4-ones involves a base-mediated aldol (B89426) condensation followed by an intramolecular oxa-Michael addition. nih.govacs.org This process typically starts with a substituted 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde. nih.gov The nature and position of the substituents on the final chroman-4-amine are determined by the choice of these starting materials.

For example, using 2'-hydroxyacetophenones with electron-withdrawing groups (e.g., bromo) or electron-donating groups at various positions on the aromatic ring leads to the corresponding substituted chroman-4-ones. nih.govacs.org Similarly, the choice of the aldehyde determines the substituent at the 2-position of the chroman ring system. nih.gov This method demonstrates broad functional group tolerance, allowing for the introduction of alkyl chains, halogens, and other moieties. nih.gov Once the substituted chroman-4-one precursor is synthesized, it can be subjected to the CBS reduction and subsequent steps to yield the desired chiral substituted this compound.

Table 2: Examples of Substituted Chroman-4-one Precursors This table illustrates the variety of functional groups that can be introduced onto the chroman-4-one scaffold, which are precursors for substituted chroman-4-amine derivatives.

| 2'-Hydroxyacetophenone Substituent(s) | Aldehyde | Resulting Chroman-4-one Substituent(s) |

| None | Hexanal | 2-Pentyl |

| 5'-Bromo | Hexanal | 6-Bromo-2-pentyl |

| 3',5'-Dibromo | Hexanal | 6,8-Dibromo-2-pentyl |

| 5'-Methyl | Butyraldehyde | 6-Methyl-2-propyl |

| 5'-Chloro | Hexanal | 6-Chloro-2-pentyl |

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netnih.gov In the context of chroman-4-one synthesis, these methods have been employed to introduce a variety of functional groups and build complexity into the heterocyclic framework. acs.orgnih.gov While direct cross-coupling to form the chroman-4-one core is less common, these reactions are instrumental in synthesizing substituted precursors or modifying the chroman-4-one scaffold itself.

For instance, palladium-catalyzed reactions such as Suzuki and Stille couplings have been successfully applied to halogenated chromones, which are closely related to chroman-4-ones. nih.gov These reactions allow for the attachment of aryl, heteroaryl, or other organic moieties, demonstrating the utility of palladium catalysis in diversifying the chromone (B188151) family of compounds. nih.gov The functionalization of the chroman-4-one structure through these methods provides access to a wide array of derivatives with potential applications in medicinal chemistry. acs.orgnih.gov

Mannich Reactions

The Mannich reaction is a classic carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the chemistry of chroman-4-ones, the Mannich reaction is a key method for introducing aminomethyl groups at the C-3 position. acs.orgnih.gov This functionalization is significant for creating derivatives with diverse biological activities. nih.gov

In a typical procedure, a chroman-4-one is treated with formaldehyde (B43269) (or a formaldehyde equivalent like paraformaldehyde) and a primary or secondary amine (or its hydrochloride salt). nih.gov Research has shown that proline can effectively catalyze asymmetric Mannich reactions on the chroman-4-one scaffold. Interestingly, reacting a 2-substituted chroman-4-one with N-methylenebenzylamine in the presence of L-proline can lead to the formation of novel tricyclic derivatives in moderate yields.

Below is a table summarizing the results of L-proline catalyzed reactions leading to tricyclic chroman-4-one derivatives.

| Starting Material (2-substituent) | Product | Yield (%) |

| 2-Pentyl | Tricyclic derivative 81 | 52 |

| 2-Phenethyl | Tricyclic derivative 82 | 26 |

| 2-Methyl | Tricyclic derivative 83 | 15 |

Data sourced from a study on functionalized chroman-4-one derivatives.

Samarium Iodide (SmI2)-Potassium Hexamethyldisilazide (KHMDS)-Mediated Reformatsky Type Reactions

Samarium(II) iodide (SmI2) is a potent single-electron transfer reagent widely used in organic synthesis for its ability to mediate a variety of coupling and reduction reactions under mild conditions. wikipedia.orgwikipedia.org The combination of SmI2 with bases such as Potassium Hexamethyldisilazide (KHMDS) can enhance its reactivity and mediate unique transformations. This reagent system has been applied in Reformatsky-type reactions for the synthesis and functionalization of the chroman-4-one core. acs.orgnih.gov

The Reformatsky reaction typically involves the addition of an organozinc enolate of an α-halo ester to a carbonyl compound. The SmI2-mediated version proceeds via a samarium enolate, which can be generated from α-functionalized carbonyl compounds. nih.gov This method allows for the introduction of various substituents at the 3-position of the chroman-4-one ring, providing a pathway to functionalized derivatives. The unique reactivity of the SmI2-KHMDS system has been noted to facilitate specific reactions, such as α-cyanation in Reformatsky-inspired methods.

Base-Promoted Aldol Condensation and Intramolecular Oxa-Michael Cyclization

A highly efficient and common one-step procedure for synthesizing the chroman-4-one scaffold involves a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition. acs.orgnih.govnih.gov This tandem reaction sequence is a powerful method for constructing the heterocyclic ring system from readily available starting materials.

The reaction is typically carried out by reacting a 2'-hydroxyacetophenone with an appropriate aldehyde in the presence of a base. acs.orgnih.gov The initial aldol condensation forms an α,β-unsaturated ketone intermediate (a chalcone (B49325) derivative). Subsequently, the phenolic hydroxyl group attacks the β-carbon of the double bond in an intramolecular conjugate addition (oxa-Michael cyclization), leading to the formation of the chroman-4-one ring. nih.gov Various bases can be used to promote this reaction, including diisopropylamine (B44863) (DIPA). acs.orgnih.gov This methodology has proven effective for the synthesis of a wide range of 2-alkyl- and 2-aryl-substituted chroman-4-ones. researchgate.net

Microwave Irradiation Techniques in Chroman-4-one Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, increasing yields, and promoting cleaner reactions. nih.gov This technology has been successfully applied to the synthesis of chroman-4-ones, often significantly reducing reaction times compared to conventional heating methods. ijcce.ac.ireurekaselect.com

One of the primary applications of microwave irradiation in this context is in the base-promoted aldol condensation and intramolecular oxa-Michael cyclization. acs.orgnih.gov By heating an ethanolic mixture of a 2'-hydroxyacetophenone and an aldehyde with a base such as DIPA under microwave irradiation at temperatures between 160–170 °C, 2-alkyl-chroman-4-ones can be synthesized in as little as one hour. acs.orgnih.gov Yields for this method can range from low to high (17-88%), depending on the substitution pattern of the starting materials. nih.gov

Microwave irradiation has also been utilized in other synthetic steps, such as the synthesis of tricyclic chromanones in the presence of polyphosphoric acid (PPA), where it can influence selectivity and improve yields. ijcce.ac.ir

The table below presents data on the microwave-assisted synthesis of various 2-pentylchroman-4-one derivatives.

| 6-Substituent | 8-Substituent | Yield (%) |

| Cl | Br | 88 |

| Br | Br | 80 |

| Cl | Cl | 78 |

| F | F | 64 |

| CH3 | CH3 | 17 |

| OCH3 | H | 17 |

Data adapted from a study on substituted chroman-4-one derivatives. nih.gov

Chemical Derivatization and Scaffold Modification

Synthesis of Chroman-4-one Hydrazone Derivatives

The carbonyl group at the C-4 position of the chroman-4-one scaffold is a versatile handle for further chemical modification, allowing for the synthesis of a wide range of derivatives. researchgate.net One important class of such derivatives is chroman-4-one hydrazones. researchgate.netresearchgate.net These compounds are synthesized through the condensation reaction of a chroman-4-one with a hydrazine (B178648) or a substituted hydrazine. mdpi.com

The reaction typically involves refluxing the chroman-4-one with the desired hydrazine derivative in a suitable solvent like ethanol, often with a catalytic amount of acid. mdpi.com This straightforward reaction provides access to a library of hydrazone derivatives, where the properties can be tuned by varying the substituents on the hydrazine moiety. mdpi.comsciforum.net For example, reacting 3-formylchromone with various aromatic hydrazines yields the corresponding chromone-hydrazone derivatives in good yields (40-60%). mdpi.com These derivatives are of interest for their potential applications in various fields, including medicinal chemistry. researchgate.netresearchgate.net

Spirocyclic Amine-Derived Chromanones

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry. The synthesis of spirocyclic chromanones incorporating an amine functionality can be achieved through various strategic reactions, including multicomponent cycloadditions and classic condensation reactions.

A prominent method for constructing spiro[oxindole-chromanone]pyrrolidines involves a 1,3-dipolar cycloaddition reaction. This process utilizes the azomethine ylides generated in situ from isatin (B1672199) and sarcosine, which then react with (E)-3-arylidene-4-chromanones. The reaction proceeds regioselectively across the exocyclic double bond of the chromanone derivative to yield complex dispiropyrrolidinyl structures. The nature of the substituent on the arylidene moiety does not alter the regioselectivity of the cycloaddition.

| Entry | Arylidene Substituent (Ar) | Compound | Yield (%) |

| 1 | Phenyl | 4a | - |

| 2 | 4-Methylphenyl | 4b | - |

| 3 | 4-Methoxyphenyl | 4c | - |

| 4 | 4-Chlorophenyl | 4d | - |

| 5 | 4-Nitrophenyl | 4e | - |

| 6 | 2,4-Dichlorophenyl | 4f | - |

Table 1: Synthesis of 1-N-methyl-spiro[2.3']oxindole-Spiro3.3”-4-aryl pyrrolidines via 1,3-dipolar cycloaddition. Data sourced from .

Another significant approach is the synthesis of spiro[chromane-2,4′-piperidin]-4(3H)-one derivatives. researchgate.net These compounds can be prepared starting from 2-hydroxyacetophenone (B1195853) and 1,4-dioxaspiro[4.5]decan-8-one through a Kabbe condensation approach. researchgate.net

Furthermore, the Mannich reaction provides a classic route to introduce amine functionalities onto a pre-existing spirocyclic chromanone scaffold. For instance, reacting a spirocyclic chromanone with formalin and a secondary amine like morpholine (B109124) or piperazine (B1678402) affords the corresponding Mannich bases, such as 8-morpholinomethyl or bis-Mannich derivatives, in good yields. nih.gov

Lactam-Fused Chroman Derivatives

Fusing a lactam (cyclic amide) ring to the chroman core creates a class of compounds with distinct structural and potentially biological properties. Research into these derivatives has led to synthetic routes that allow for systematic structural modifications to explore structure-activity relationships.

One study details the synthesis of three series of lactam-fused chroman derivatives possessing 3-amino substituents. nih.gov These compounds were developed and evaluated for their dual affinity at the 5-HT(1A) receptor and the serotonin (B10506) transporter. The synthetic strategies employed enabled the creation of a library of derivatives for biological testing, with specific compounds like 45 and 53 demonstrating notable 5-HT(1A) antagonist activities in in vitro models. nih.gov Modern synthetic methods, such as visible-light-mediated cycloadditions, also present versatile pathways for constructing various lactam derivatives, which could be adapted for creating novel chroman-fused systems. rsc.org

| Compound | Biological Target | Activity Noted |

| 45 | 5-HT(1A) Receptor | Antagonist Activity |

| 53 | 5-HT(1A) Receptor | Antagonist Activity |

Table 2: Examples of Lactam-Fused Chroman Derivatives with In Vitro Activity. Data sourced from nih.gov.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like chromans. researchgate.netnih.gov These approaches often feature the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.net

A key green strategy for synthesizing precursors to chroman-4-amines, such as 2-amino-4H-chromenes, is the use of one-pot, multicomponent reactions. ijcce.ac.irsharif.edu An efficient and eco-friendly protocol has been developed that involves the condensation of an aromatic aldehyde, malononitrile, and a phenolic component. ijcce.ac.irscispace.com This reaction can be effectively carried out in a water-ethanol mixture, which is considered an environmentally benign solvent system. scispace.com

The use of non-toxic, inexpensive, and recyclable catalysts is central to these green methods. Diammonium hydrogen phosphate (B84403) has been successfully used as a recyclable catalyst for the synthesis of 2-amino-4H-chromenes, with the ability to be reused at least four times without a significant loss of activity. ijcce.ac.irscispace.com Other green protocols utilize novel catalysts such as pyridine-2-carboxylic acid or nano-kaoline/BF3/Fe3O4 under solvent-free conditions or in aqueous media. nih.govsharif.edu Another innovative approach involves the use of magnetized distilled water as a green-promoting medium for the three-component synthesis of 4H-chromenes. ijcce.ac.ir These methods are characterized by their operational simplicity, easy work-up procedures, short reaction times, and high yields. sharif.eduscispace.com

| Aldehyde (Substituent) | Catalyst | Solvent | Yield (%) |

| Benzaldehyde | Diammonium Hydrogen Phosphate | Water-Ethanol | 92 |

| 4-Chlorobenzaldehyde | Diammonium Hydrogen Phosphate | Water-Ethanol | 95 |

| 4-Methylbenzaldehyde | Diammonium Hydrogen Phosphate | Water-Ethanol | 90 |

| 4-Nitrobenzaldehyde | Potassium Carbonate | Magnetized Distilled Water | 96 |

| 2,4-Dichlorobenzaldehyde | Potassium Carbonate | Magnetized Distilled Water | 95 |

Table 3: Yields of 2-Amino-4H-Chromene Derivatives Using Green Synthetic Methods. Data sourced from ijcce.ac.irscispace.comijcce.ac.ir.

Pharmacological and Biological Activity Studies

Enzyme Inhibition Studies

Derivatives of the chroman scaffold have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases. nih.govnih.gov These enzymes are recognized as important targets in drug design due to their involvement in various cellular processes, including aging and neurodegenerative disorders. nih.govacs.org

The selectivity of chroman-based compounds for SIRT2 is a key aspect of their activity. acs.org The inhibitory mechanism for certain selective SIRT2 inhibitors involves a unique, ligand-induced structural rearrangement of the enzyme's active site. harvard.edu This rearrangement exposes a previously unexploited binding pocket, which is crucial for the high potency and selectivity of the inhibitors. harvard.edu

For chroman-4-one inhibitors, a proposed binding mode consistent with structure-activity relationship (SAR) data has been developed based on a homology model of SIRT2. nih.gov SAR studies have revealed that even minor changes to the chroman-4-one ring system can significantly impact inhibitory activity, highlighting a very specific structural relationship. acs.org Key structural features for high potency include an alkyl chain of three to five carbons at the 2-position, large, electron-withdrawing groups at the 6- and 8-positions, and an intact carbonyl group. nih.gov These compounds are not believed to be competitive inhibitors with the peptide substrate. acs.org

A significant characteristic of potent chroman-4-one-based SIRT2 inhibitors is their high selectivity over other sirtuin isoforms, particularly SIRT1 and SIRT3. nih.govacs.org Studies show that the most potent SIRT2 inhibitors exhibit less than 10% inhibition of SIRT1 and SIRT3, even at high concentrations (200 μM). nih.govacs.org For instance, the lead compound 8-bromo-6-chloro-2-pentylchroman-4-one showed minimal inhibition of SIRT1 and SIRT3 at this concentration. nih.govacs.org This high degree of selectivity underscores the specific interaction between the chroman-4-one scaffold and the SIRT2 enzyme. acs.org

Several substituted chroman-4-one derivatives have demonstrated potent SIRT2 inhibition with IC50 values in the low micromolar range. nih.govacs.org The inhibitory activity is highly dependent on the substitution pattern on the chroman ring. For example, 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent inhibitor in one series, with an IC50 of 1.5 μM. nih.govacs.org In contrast, its analogue, 8-bromo-6-chloro-2-pentylchroman-4-one, displayed a slightly higher IC50 of 4.5 μM. nih.govacs.org The potent inhibitory action is consistently paired with high selectivity against SIRT1 and SIRT3, establishing a clear SIRT2-selective profile for this class of compounds. acs.orgacs.org

| Compound | SIRT2 IC50 (μM) | % Inhibition of SIRT1 (at 200 μM) | % Inhibition of SIRT3 (at 200 μM) | Reference |

|---|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | <10% | <10% | nih.govacs.org |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 4.5 | <10% | <10% | nih.govacs.org |

SIRT2 is known to be involved in cell cycle regulation, and one of its primary substrates is α-tubulin. nih.govacs.org Inhibition of SIRT2's deacetylase activity leads to the hyperacetylation of α-tubulin. nih.govacs.org This effect has been confirmed for chroman-4-one inhibitors. nih.govacs.org Western blot analysis demonstrated that treatment with 8-bromo-6-chloro-2-pentylchroman-4-one results in an observable inhibition of SIRT2-mediated α-tubulin deacetylation. nih.govacs.org The increased acetylation level of α-tubulin in cancer cells treated with these compounds indicates that SIRT2 is likely the intracellular target. nih.govacs.org This modulation of α-tubulin acetylation is a direct functional consequence of SIRT2 inhibition by this class of compounds. harvard.edu

Chroman-4-one derivatives have also been investigated as inhibitors of Pteridine Reductase 1 (PTR1), an enzyme found in trypanosomatid parasites like Trypanosoma brucei and Leishmania species. nih.govnih.govscite.ai PTR1 is a crucial enzyme for these parasites as it provides a metabolic bypass to overcome the effects of dihydrofolate reductase (DHFR) inhibitors, which are common antiparasitic drugs. nih.govacs.org As the PTR1 enzyme is absent in human cells, it represents a valuable target for developing selective antiparasitic agents. scite.ai

Pteridine Reductase 1 (PTR1) Inhibition

Activity against Trypanosoma brucei PTR1 (TbPTR1)

Derivatives of the chroman-4-one scaffold have been identified as inhibitors of Pteridine Reductase 1 (PTR1), an essential enzyme for the survival of trypanosomatid parasites. nih.govmdpi.comnih.gov PTR1 provides a metabolic bypass that allows parasites like Trypanosoma brucei to overcome the effects of antifolate drugs that target the enzyme Dihydrofolate Reductase (DHFR). nih.gov

In one study, a series of chroman-4-one analogues were synthesized and evaluated for their inhibitory effects on Trypanosoma brucei PTR1 (TbPTR1). nih.gov Among the tested compounds, one derivative, referred to as compound 1 in the study, was the most effective against TbPTR1, exhibiting an IC₅₀ value of 31 µM. nih.gov Further computational analysis was performed to understand the potency of this chroman-4-one derivative. nih.gov This investigation estimated the binding affinity (ΔGbind) of the compound in the active site of TbPTR1 to be -49.0507 Kcal/mol. nih.govnih.gov The strong binding was primarily attributed to favorable electrostatic energy contributions. nih.gov The stability of the interaction was reinforced by hydrogen bonds and a notable aromatic π-π stacking interaction, which is a characteristic feature in PTR1 binding. nih.gov

Activity against Leishmania major PTR1 (LmPTR1)

The same series of chroman-4-one derivatives were also tested against the PTR1 enzyme from Leishmania major (LmPTR1). mdpi.comresearchgate.net Research has confirmed that these compounds inhibit LmPTR1, although with differing potency compared to their activity against the T. brucei enzyme. nih.gov

The most potent compound from the series (compound 1) demonstrated an IC₅₀ value of 57 µM against LmPTR1. nih.gov This indicates a lower inhibitory activity compared to its effect on TbPTR1. nih.gov Computational studies sought to explain this disparity by analyzing the binding affinity. nih.gov The estimated binding affinity (ΔGbind) for the compound within LmPTR1 was -29.2292 Kcal/mol, which is significantly weaker than its affinity for TbPTR1. nih.govnih.gov This reduced potency in LmPTR1 was linked to weaker van der Waals forces contributing to the binding energy, as opposed to the strong electrostatic forces observed in TbPTR1. nih.gov The structural analysis suggested that the active site residues in TbPTR1 are more rigid, which may contribute to the more potent inhibition by the chroman-4-one derivative. nih.gov

Table 1: Inhibitory Activity of a Chroman-4-One Derivative (Compound 1) against Parasitic Enzymes

| Enzyme Target | IC₅₀ (µM) | Calculated Binding Affinity (ΔGbind, Kcal/mol) |

|---|---|---|

| Trypanosoma brucei PTR1 (TbPTR1) | 31 | -49.0507 |

| Leishmania major PTR1 (LmPTR1) | 57 | -29.2292 |

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxy-fatty acids, which play roles in regulating blood pressure and inflammation. nih.gov Inhibition of sEH is a therapeutic strategy for managing hypertension and inflammatory conditions. dntb.gov.ua A review of the scientific literature did not yield studies demonstrating the inhibition of soluble epoxide hydrolase by compounds containing the chroman-4-amine (B2768764) or chroman-4-one scaffold. Research on sEH inhibitors has focused on other chemical classes, such as amide and urea-based compounds. dntb.gov.ua

Cholinesterase Inhibition (e.g., equine serum butyrylcholinesterase (eqBuChE))

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in cholinergic neurotransmission. Research has been conducted on amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of these enzymes for the management of Alzheimer's disease.

In a study evaluating these derivatives, several compounds showed significant inhibitory activity against butyrylcholinesterase (BChE). One particularly potent derivative, designated as compound 4k in the research, exhibited an IC₅₀ value of 0.65 µM against BChE. Kinetic analysis of this compound revealed a competitive mode of inhibition, with a calculated inhibition constant (Ki) of 0.55 µM. This indicates that the compound directly competes with the substrate for binding to the active site of the enzyme.

Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity of Chromenone Derivatives

| Compound | IC₅₀ (µM) | Inhibition Constant (Ki, µM) | Type of Inhibition |

|---|---|---|---|

| 4c (4-chlorobenzyloxy derivative) | 0.89 | Not Reported | Not Reported |

| 4d (4-bromobenzyloxy derivative) | 1.19 | Not Reported | Not Reported |

| 4k | 0.65 | 0.55 | Competitive |

GABAA Receptor Antagonism, particularly α5 subtype

GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. The α5 subunit-containing GABAA receptors are of particular interest as they are highly expressed in the hippocampus and are involved in learning and memory processes. A review of the available scientific literature found no studies investigating the activity of chroman-4-amine hydrochloride or related chroman derivatives as antagonists of the GABAA receptor, including the α5 subtype.

Receptor Interaction and Modulation

5-HT1A Receptor Affinity and Antagonist Activity

Derivatives of the chroman scaffold have been extensively evaluated for their affinity for the 5-HT1A receptor. Structure-activity relationship (SAR) studies on lactam-fused chroman derivatives with 3-amino substituents have shown that many of these compounds exhibit high affinity for the 5-HT1A receptor. The stereochemistry at the 3-position of the chroman ring and the nature of the N-alkyl substituents have been identified as crucial factors for potent receptor binding and functional activity.

In particular, certain analogs have demonstrated antagonist activity at the 5-HT1A receptor. For instance, in in-vitro cAMP turnover models, specific lactam-fused chroman derivatives, such as compounds 45 and 53, were identified as functional 5-HT1A antagonists. This antagonistic property is considered a valuable attribute in developing novel antidepressants, as co-administration of a 5-HT1A antagonist may accelerate the onset of action of selective serotonin (B10506) reuptake inhibitors (SSRIs).

Serotonin Transporter (SERT) Interaction

The chroman nucleus is a key component in the design of dual-acting ligands that target both the 5-HT1A receptor and the serotonin transporter (SERT). Research into lactam-fused chroman derivatives has yielded numerous compounds with significant affinity for both binding sites. This dual affinity is a strategic approach in the development of antidepressant medications, aiming to combine the therapeutic benefits of SERT inhibition with 5-HT1A receptor antagonism.

SAR studies have revealed that modifications, such as the inclusion of a propyl chain linker in five-membered lactam chroman analogs, can enhance affinity for both the 5-HT1A receptor and SERT when compared to their six-membered ring counterparts. The goal of this research is to identify a single molecule that effectively combines potent SSRI activity with 5-HT1A antagonism.

Table 1: Binding Affinities of Representative Chroman Derivatives at 5-HT1A Receptor and SERT Data extracted from studies on lactam-fused chroman analogs.

Compound 5-HT1A Receptor Affinity (Ki, nM) SERT Affinity (Ki, nM) 5-HT1A Functional Activity Compound 45 Data Not Specified Data Not Specified Antagonist Compound 53 Data Not Specified Data Not Specified Antagonist

Table of Mentioned Compounds

Compound Name This compound (3R)-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl) propyl] amino}-8-fluorochroman-5-carboxamide 3 Morphine Chromanol 293B

Antiparasitic Activity

Activity against Leishmania infantum

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health issue. Research into novel therapeutic agents has identified chromanone derivatives as a promising class of compounds. Studies have demonstrated the potential of these molecules to inhibit the growth of Leishmania infantum, one of the causative agents of visceral leishmaniasis.

Specifically, certain uniflorol analogues, which are based on a 4-chromanone (B43037) structure, have shown promise as a novel architecture for developing anti-leishmanial agents. researchgate.net In vitro testing of synthesized chromanone derivatives has yielded promising results, with two compounds in particular showing significant inhibitory activity against L. infantum at concentrations of 10.5 µM and 7.20 µM. researchgate.net These findings highlight the potential of the chroman scaffold in the design of new treatments for this neglected tropical disease.

Antimicrobial Activity

The chroman framework is a foundational element in a variety of compounds that exhibit a broad spectrum of antimicrobial properties. Research has been conducted to evaluate the efficacy of these derivatives against both bacterial and fungal pathogens, revealing that specific structural modifications can lead to potent antimicrobial agents.

Derivatives of chroman-4-one have been systematically evaluated for their activity against a range of Gram-positive and Gram-negative bacteria. In one study, a series of 25 chroman-4-one and homoisoflavonoid derivatives were tested against several pathogenic bacteria. mdpi.com The results, measured by Minimum Inhibitory Concentration (MIC), indicated that many of these compounds possess antibacterial properties. For instance, two derivatives showed an MIC of 128 µg/mL against Staphylococcus epidermidis and Pseudomonas aeruginosa, and 256 µg/mL against Salmonella enteritidis. mdpi.com

Further research into spiropyrrolidines tethered with chroman-4-one scaffolds revealed even greater potency in some cases. Several of these compounds displayed MIC values as low as 32 µg/mL against Bacillus subtilis and Staphylococcus epidermidis, outperforming reference antibiotics like Amoxicillin in these specific tests. nih.govresearchgate.net Another study focusing on different 4-chromanone derivatives identified compounds with potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.39 µg/mL. nih.govacs.org The antibacterial activity of these compounds is often linked to specific structural features, such as hydrophobic substituents and hydrogen bond donors on the chromanone scaffold. nih.govacs.org

Table 1: Antibacterial Activity of Selected Chroman Derivatives

| Compound Type | Bacterium | MIC (µg/mL) | Reference |

|---|---|---|---|

| Chroman-4-one derivative | Staphylococcus epidermidis | 128 | mdpi.com |

| Chroman-4-one derivative | Pseudomonas aeruginosa | 128 | mdpi.com |

| Chroman-4-one derivative | Salmonella enteritidis | 256 | mdpi.com |

| Spiropyrrolidine-chroman | Bacillus subtilis | 32 | nih.govresearchgate.net |

| Spiropyrrolidine-chroman | Staphylococcus epidermidis | 32 | nih.govresearchgate.net |

| 4-Chromanone derivative | MRSA | 0.39 | nih.govacs.org |

The antifungal potential of chroman derivatives has also been an area of active investigation. Studies have shown that these compounds are effective against a variety of fungal pathogens, including clinically relevant Candida and Aspergillus species.

In a comprehensive study of 25 chroman-4-one and homoisoflavonoid derivatives, several compounds demonstrated notable antifungal activity. mdpi.com Two compounds, in particular, showed good activity against Candida species and Nakaseomyces glabratus with an MIC of 64 µg/mL. mdpi.com Another study focused on (E)-benzylidene-chroman-4-one, which exhibited fungicidal activity against all tested Candida strains, with MIC values ranging from 62.5 µg/mL to 1000 µg/mL. semanticscholar.orgnih.govresearchgate.net Research on novel chromenol derivatives functionalized with 1,2,4-triazole (B32235) also revealed potent antifungal effects. The most active of these compounds displayed MIC values ranging from 22.1 to 184.2 µM against a panel of fungi, with Trichoderma viride being the most susceptible and Aspergillus fumigatus the most resistant. nih.gov

Table 2: Antifungal Activity of Selected Chroman Derivatives

| Compound Type | Fungus | MIC | Reference |

|---|---|---|---|

| Chroman-4-one derivative | Candida albicans | 64 µg/mL | mdpi.com |

| Chroman-4-one derivative | Candida tropicalis | 64 µg/mL | mdpi.com |

| (E)-benzylidene-chroman-4-one | Candida krusei | 62.5 µg/mL | semanticscholar.orgresearchgate.net |

| 1,2,4-triazole-chromenol | Trichoderma viride | 22.1 µM | nih.gov |

Anti-inflammatory Effects

Chroman derivatives have been identified as potent modulators of inflammatory pathways. Their anti-inflammatory properties are often attributed to their ability to inhibit the production of key inflammatory mediators.

A series of novel chroman derivatives, including amidochromans and chromanyl esters, were synthesized and evaluated for their ability to inhibit the tumor necrosis factor-alpha (TNF-α)-induced expression of intercellular adhesion molecule-1 (ICAM-1) on human endothelial cells. rsc.orgresearchgate.net One compound, N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide, emerged as the most potent inhibitor in this assay. rsc.org Another chroman derivative, known as Centchroman, has demonstrated significant anti-inflammatory effects in animal models of inflammation, including carrageenin-induced edema and adjuvant-induced arthritis. nih.gov Further studies on chromone-based amide compounds have identified derivatives that effectively inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, with one compound showing an EC50 value of 5.33 µM. nih.gov These findings underscore the potential of the chroman scaffold in developing new anti-inflammatory therapies.

Neuroprotective Effects

The neuroprotective properties of chroman derivatives have been investigated in the context of neurodegenerative diseases, where excitotoxicity and oxidative stress are major contributors to neuronal damage.

One study focused on a novel chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), which was found to protect primary cultured rat cortical cells from glutamate- and N-methyl-d-aspartate (NMDA)-induced excitotoxicity. mdpi.com This compound exhibited potent antioxidant properties and was shown to exert its neuroprotective effects through the activation of the ERK-CREB signaling pathway. mdpi.com The concentration of BL-M that provided 50% inhibition (IC50) against glutamate-induced toxicity was determined to be 16.95 µM. mdpi.com Other research has explored isoxazole-substituted chromans, which demonstrated high neuroprotective activity against oxidative stress-induced death in neuronal HT22 cells. nih.gov The most effective of these compounds had EC50 values around 0.3 µM, indicating significant potency in protecting neurons from oxidative damage. nih.gov

Antineoplastic and Antiproliferative Effects

The chroman scaffold has served as a basis for the development of compounds with significant anticancer activity. These derivatives have been shown to inhibit the proliferation of various cancer cell lines through different mechanisms of action.

One area of research has focused on chroman-4-one derivatives as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cancer. Two such compounds demonstrated antiproliferative effects in both breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with their activity correlating to their potency as SIRT2 inhibitors. nih.govacs.org Another study involving a series of synthesized chroman derivatives identified several compounds with remarkable inhibitory effects on the growth of the MCF-7 human breast cancer cell line. nih.govnih.govresearchgate.net The most promising compound from this series exhibited a GI50 (concentration for 50% growth inhibition) of 34.7 µM. nih.govnih.govresearchgate.net

Furthermore, new chromone (B188151) analogs isolated from the marine-derived fungus Penicillium citrinum have shown potent cytotoxic activities. One of these compounds, epiremisporine H, displayed significant cytotoxicity against HT-29 human colon carcinoma cells and A549 human lung carcinoma cells, with IC50 values of 21.17 µM and 31.43 µM, respectively. mdpi.com

Table 3: Antineoplastic and Antiproliferative Activity of Selected Chroman Derivatives

| Compound Type | Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Chroman-SIRT2 Inhibitor | MCF-7 (Breast Cancer) | Antiproliferative | - | nih.govacs.org |

| Chroman-SIRT2 Inhibitor | A549 (Lung Cancer) | Antiproliferative | - | nih.govacs.org |

| Schiff base-isatin-chroman | MCF-7 (Breast Cancer) | GI50 | 34.7 | nih.govnih.govresearchgate.net |

| Epiremisporine H (Chromone) | HT-29 (Colon Cancer) | IC50 | 21.17 | mdpi.com |

In Vitro Cytotoxicity in Cancer Cell Lines (e.g., MCF-7, A549, K562, MDA-MB-231, SK-N-MC)

There is no specific information available in the public domain regarding the in vitro cytotoxic effects of this compound on the MCF-7, A549, K562, MDA-MB-231, and SK-N-MC cancer cell lines. Research on the anticancer properties of the chroman scaffold has been conducted on various derivatives, but not specifically on the hydrochloride salt of Chroman-4-amine.

Studies on other chromene and chroman-4-one derivatives have shown cytotoxic activities against various cancer cell lines. For instance, certain 4-aryl-4H-chromene derivatives have demonstrated anti-proliferative effects in the human leukemia K562 cell line. nih.gov Similarly, other synthetic derivatives have been evaluated against breast cancer cell lines like MCF-7 and MDA-MB-231. nih.govresearchgate.netmdpi.com However, these findings are not directly attributable to this compound.

Table 1: Summary of In Vitro Cytotoxicity Data for this compound

| Cell Line | IC50 Value | Findings |

|---|---|---|

| MCF-7 | Data not available | No specific studies on this compound were identified. |

| A549 | Data not available | No specific studies on this compound were identified. |

| K562 | Data not available | No specific studies on this compound were identified. |

| MDA-MB-231 | Data not available | No specific studies on this compound were identified. |

Antioxidant Properties

Chroman-4-ylamine and its derivatives are recognized for their antioxidant properties. chemimpex.com The chroman structure is a core component of various antioxidant compounds. nih.gov As a member of the flavonoid and polyphenol class of compounds, (R)-Chroman-4-amine hydrochloride is associated with potent antioxidant capabilities that can protect cells from damage caused by free radicals. cymitquimica.com These properties make it a compound of interest for applications in formulations designed to combat oxidative stress. chemimpex.com

The antioxidant activity of chromanone analogs is influenced by substitutions on the chroman ring, with amine derivatives at certain positions yielding potent antioxidant compounds. nih.gov

Table 3: Summary of Antioxidant Properties of this compound

| Study Type | Method | Findings |

|---|---|---|

| Compound Classification | Chemical Structure Analysis | Classified under flavonoids and polyphenols, which are known for their potent antioxidant properties. cymitquimica.com |

Antidiabetic Activity

Derivatives of the chroman scaffold have been investigated for their potential antidiabetic properties. researchgate.net While direct studies on the antidiabetic activity of this compound are limited, related compounds have shown promising results.

A study on newly synthesized chromane (B1220400) and its derivatives revealed in vitro α-amylase and α-glucosidase inhibitory activity, as well as in vivo antidiabetic effects in streptozotocin-induced diabetic models. researchgate.net Furthermore, a patent for substituted arylamines suggests that compounds which can include a this compound moiety may be used for treating insulin-independent diabetes. google.com Another series of chromonyl-2,4-thiazolidinediones demonstrated the ability to increase insulin (B600854) release in INS-1 cells, indicating a potential mechanism for antidiabetic action within this class of compounds. nih.gov

Table 4: Summary of Antidiabetic Activity for Chroman Derivatives

| Compound Type | Activity | Mechanism/Model |

|---|---|---|

| New Chromane and its Derivatives | In vitro and in vivo antidiabetic activity | α-amylase and α-glucosidase inhibition; streptozotocin-induced diabetic model. researchgate.net |

| Substituted Arylamines (including a this compound derivative) | Potential treatment for insulin-independent diabetes | 5-HT6 receptor modulation. google.com |

Structure Activity Relationship Sar Studies and Molecular Modeling

Elucidation of Key Structural Features for Biological Activity

SAR studies on the broader class of chroman-4-one and chromane (B1220400) derivatives reveal several key structural features essential for their biological activity, which can be extrapolated to chroman-4-amine (B2768764) compounds.

The Chroman Core: The fused ring system, consisting of a benzene (B151609) ring fused to a dihydropyran ring, forms the fundamental pharmacophore. Its structural rigidity and specific conformation are critical for binding to target proteins. nih.gov

Substitution at C4: The nature of the substituent at the C4 position is a primary determinant of activity. In chroman-4-ones, the carbonyl group is often essential for potent inhibition of certain enzymes, such as SIRT2. acs.org For chroman-4-amine, the amine group at this position introduces a basic center and a hydrogen bond donor, significantly altering the molecule's interaction profile compared to its ketone analog.

Aromatic Ring (A-ring): The benzene portion of the chroman scaffold provides a platform for hydrophobic and π-stacking interactions within protein binding sites. Substitutions on this ring can modulate electronic properties and steric bulk, thereby influencing binding affinity.

Heterocyclic Ring (C-ring): The dihydropyran ring's ether oxygen can act as a hydrogen bond acceptor. The saturation at the C2-C3 bond results in a non-planar, "kinked" conformation, which is crucial for orienting substituents in three-dimensional space for optimal target interaction. nih.gov

Impact of Substitution Patterns on Potency and Selectivity

The biological activity and selectivity of chroman-based compounds can be fine-tuned by altering the substitution patterns on the core structure. Studies on various chroman-4-one derivatives, which serve as close analogs, provide significant insights.

Position 2: The size and nature of the substituent at the C2 position influence activity. For SIRT2 inhibitors, an unbranched alkyl chain of optimal length (e.g., pentyl) is favorable, while bulky groups, such as isopropyl or phenyl, diminish the inhibitory effect. nih.govacs.org This suggests that the binding pocket has specific spatial constraints at this position.

Positions 6 and 8: Substitutions on the aromatic ring are critical. For SIRT2 inhibition, larger, electron-withdrawing groups (like bromine) at the 6- and 8-positions enhance potency. researchgate.net In contrast, electron-rich chroman-4-ones are generally less potent. nih.govacs.org The substituent at position 6 appears to be more critical for activity than the one at position 8. acs.org

Position 7: Modifications at the 7-position can also have a significant impact. For instance, a methoxy (B1213986) group at the 7-position on the chromone (B188151) ring has been shown to be important for activity against superoxide (B77818) anion generation. nih.gov However, in other cases, such as SIRT2 inhibition, a fluorine substituent at this position resulted in only weak activity. acs.org

The following table summarizes the observed effects of different substitution patterns on the biological activity of chroman derivatives.

| Position of Substitution | Substituent Type | Observed Effect on Biological Activity | Target/Activity | Source |

|---|---|---|---|---|

| Position 2 | n-pentyl | Optimal length for activity | SIRT2 Inhibition | nih.govacs.org |

| Position 2 | Isopropyl (branched) | Decreased activity | SIRT2 Inhibition | nih.govacs.org |

| Position 2 | Phenyl | Decreased activity | SIRT2 Inhibition | nih.govacs.org |

| Position 6 | Electron-withdrawing (e.g., Bromo) | Increased potency (more important than position 8) | SIRT2 Inhibition | nih.govacs.org |

| Position 7 | Methoxy | Important for activity | Superoxide Anion Inhibition | nih.gov |

| Positions 7 and 8 | Dihydroxy (catechol group) | Essential for strong radical scavenging activity | Antioxidant | nih.gov |

| R1 position (amino-chromenone) | Substitutions (e.g., nitro, ethyloxymorpholine) | Beneficial for enhancing activity | AChE Inhibition | nih.gov |

| R1 position (amino-chromenone) | Bulkiness increase | Decreased potency | AChE Inhibition | nih.gov |

Conformational Analysis and Stereoisomer Activity

The non-planar nature of the dihydropyran ring in the chroman scaffold means it adopts specific three-dimensional conformations, typically a half-chair or sofa conformation. researchgate.net This conformational preference is critical because it dictates the spatial orientation (axial or equatorial) of substituents, which in turn affects their interaction with biological targets. researchgate.net

The introduction of the amine group at C4 creates a stereocenter, meaning Chroman-4-amine hydrochloride can exist as two enantiomers: (S)-Chroman-4-amine and (R)-Chroman-4-amine. researchgate.net The biological activity of stereoisomers can differ significantly, as one enantiomer may fit into a chiral binding site of a receptor or enzyme more effectively than the other.

Conformational Preference: For substituted chromanols, bulky substituents generally prefer an equatorial position to minimize steric hindrance. researchgate.net However, in some cases, interactions can favor the axial position. researchgate.net The specific conformation adopted by a chroman-4-amine derivative will depend on the interplay of steric and electronic effects of all its substituents.

Stereoisomer Activity: In studies of SIRT2 inhibitors based on the chroman-4-one scaffold, it was found that the (S)-enantiomer was three times more potent than the (R)-enantiomer, highlighting the importance of stereochemistry for activity. researchgate.net This differential activity underscores that the precise 3D arrangement of the molecule is crucial for optimal interaction with the target protein.

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor or target protein). sciencescholar.us This method is widely used to understand the interactions driving the biological activity of chroman derivatives.

Docking studies have revealed that chroman-based compounds typically bind in the active or allosteric sites of target proteins through a combination of interactions:

Hydrogen Bonds: The amine group in chroman-4-amine and the ether oxygen of the chroman ring can act as hydrogen bond donors and acceptors, respectively, forming key interactions with amino acid residues in the binding pocket. nih.gov

Hydrophobic Interactions: The aromatic A-ring and any alkyl substituents often engage in hydrophobic interactions with nonpolar residues of the target protein.

π-π Stacking: The aromatic ring can form π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. nih.gov

For example, docking studies of chroman-4-one derivatives into the active site of Pteridine Reductase 1 (PTR1) showed the chroman-4-one moiety involved in a π-sandwich between the nicotinamide (B372718) of the NADP+ cofactor and a Phenylalanine residue (Phe97). nih.gov Similarly, docking of chromone derivatives into the HERA protein showed binding energies ranging from -7.5 to -9.6 kcal/mol, indicating strong affinity. nih.gov

Computational Studies to Explain Binding Modes

Computational analysis, particularly through molecular dynamics (MD) simulations, provides deeper insight into the stability and dynamics of the ligand-receptor complex predicted by docking. nih.gov These studies can explain the binding modes by revealing how the protein conformation might adapt to the ligand and the stability of key interactions over time. nih.govmdpi.com

MD simulations can confirm the stability of hydrogen bond networks and hydrophobic interactions suggested by docking. mdpi.com For example, a computational analysis of inhibitor binding to the MDM2 protein showed that the binding cleft is flexible and adapts to different binding partners, becoming more stable upon binding. nih.gov Such studies can also calculate binding free energies, which provide a quantitative measure of the affinity of a ligand for its target and can help explain why certain substitutions lead to higher potency. nih.gov These computational approaches are invaluable for rationalizing SAR data and guiding the design of new, more effective chroman-4-amine derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com QSAR models are powerful tools in drug discovery for predicting the activity of untested compounds, thereby prioritizing synthesis and testing efforts. frontiersin.orgfrontiersin.org

The development of a QSAR model involves:

Data Set: A series of chroman-4-amine analogs with experimentally determined biological activities (e.g., IC50 values).

Molecular Descriptors: Calculation of various physicochemical, electronic, and steric properties for each molecule.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create an equation that correlates the descriptors with biological activity. frontiersin.orgfrontiersin.org

Validation: Rigorous testing of the model's predictive power using internal and external validation sets. mdpi.com

For chromone derivatives, 3D-QSAR studies have been successfully used to build predictive models for antioxidant activity. nih.govnih.gov These models generate contour maps that visualize regions where steric bulk or specific electronic properties (positive or negative charge) would increase or decrease activity, providing a visual guide for designing new compounds. mdpi.commdpi.com A QSAR study on 3-iodochromone derivatives identified key descriptors like DeltaEpsilonC and ZCompDipole that influence fungicidal activity, demonstrating the utility of this approach for optimizing the chroman scaffold. frontiersin.org

Mechanistic Investigations and Molecular Targets

Elucidation of Molecular Targets and Pathways

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets depending on its specific substitution patterns. acs.orgnih.gov This versatility has prompted extensive research into its derivatives to identify novel therapeutic agents.

Key molecular targets identified for chroman-based compounds include enzymes critical to cellular metabolism and disease progression. For instance, a series of substituted chroman-4-one derivatives have been synthesized and evaluated as novel inhibitors of Sirtuin 2 (SIRT2), a deacetylase enzyme implicated in neurodegenerative disorders and other aging-related diseases. acs.orgnih.gov In the field of anti-parasitic drug discovery, chroman-4-one analogues have been shown to target Pteridine Reductase 1 (PTR1). nih.gov This enzyme is crucial for the folate metabolism pathway in parasites like Trypanosoma brucei and Leishmania, and its inhibition has been confirmed as a viable molecular mechanism for the anti-parasitic activity of these compounds. nih.gov

Furthermore, molecular modeling studies on chroman-4-one derivatives have predicted interactions with key fungal enzymes in Candida albicans, including cysteine synthase, HOG1 kinase, and Fructose-1,6-bisphosphate aldolase (B8822740) (FBA1), suggesting potential mechanisms for their observed antifungal activity. mdpi.com

Modulation of GABAergic Signaling

Based on currently available scientific literature, there is no direct evidence to suggest that Chroman-4-amine (B2768764) hydrochloride or its close derivatives are significant modulators of the γ-aminobutyric acid (GABA)ergic signaling pathway. While some patent documents related to anthelmintic compounds mention GABA-gated chloride channels as a potential mechanism for insecticides, the specific chroman derivatives described in these documents were shown to act on different targets, such as Slo-1 ion channels. epo.orggoogleapis.com One study noted that a complex TRPV1 antagonist normalized GABA levels in the brain after seizures, but this does not directly implicate the chroman-amine scaffold in GABA modulation. researchgate.net

Interactions with Enzymes, Receptors, and Ion Channels

Research into chroman-4-amine and its analogues has revealed interactions with a diverse array of enzymes, receptors, and ion channels, highlighting the broad biological activity of this chemical family.

Enzyme Interactions: Derivatives of the chroman-4-one scaffold have demonstrated potent and selective inhibitory activity against several enzymes. They have been identified as selective inhibitors of SIRT2, a class III histone deacetylase. acs.orgnih.gov Studies have also shown that chroman-4-one analogues can inhibit PTR1, a key enzyme in parasitic protozoa. nih.gov Additionally, some homoisoflavonone analogues, which contain the chroman-4-one core, were found to inhibit the cyclooxygenase-2 (COX-2) receptor, an enzyme involved in inflammation. nih.gov

| Target Enzyme | Derivative Type | Key Research Finding | Source |

|---|---|---|---|

| Sirtuin 2 (SIRT2) | Substituted Chroman-4-one | Acts as a selective and potent inhibitor with IC50 values in the low micromolar range. | acs.orgnih.gov |

| Pteridine Reductase 1 (PTR1) | Chroman-4-one analogue | Inhibits TbPTR1 and LmPTR1, demonstrating anti-parasitic activity. | nih.gov |

| Cyclooxygenase-2 (COX-2) | Homoisoflavonone (Chroman-4-one analog) | Demonstrated significant inhibition of the COX-2 receptor. | nih.gov |

| Fungal Enzymes (e.g., Cysteine Synthase, HOG1 Kinase) | Chroman-4-one | Predicted through molecular modeling to bind and potentially inhibit key enzymes in C. albicans. | mdpi.com |

Receptor and Pathway Interactions: The chroman scaffold has been investigated for its ability to modulate cellular signaling pathways. A naturally occurring chromanone isolated from Streptomyces violaceoruber was found to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is critical in regulating inflammatory responses. nih.gov There has also been synthetic interest in using the chroman-4-amine scaffold to target the 5-HT2A receptor, although the attempted synthesis of a specific agonist was unsuccessful. aau.dk

| Target Receptor/Pathway | Derivative Type | Key Research Finding | Source |

|---|---|---|---|

| NF-κB Signaling Pathway | Natural Chromanone | Suppresses the NF-κB pathway, suggesting anti-inflammatory potential. | nih.gov |

| 5-HT2A Receptor | Chroman-4-amine | Investigated as a potential scaffold for 5-HT2A receptor agonists, though synthesis was not achieved in the study. | aau.dk |

Ion Channel Interactions: The chroman structure has been identified as a modulator of specific ion channels. Patent literature describes chroman derivatives as antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a sensor for cold temperatures, indicating potential applications in treating migraine and neuropathic pain. google.com Furthermore, complex molecules incorporating the (4S)-chroman-4-amine structure have been patented as anthelmintics that interact with Slo-1 calcium-gated potassium channels in nematodes. epo.orgepo.org

| Target Ion Channel | Derivative Type | Key Research Finding | Source |

|---|---|---|---|

| TRPM8 Channel | Chroman derivative | Acts as an antagonist, with potential use in pain and migraine treatment. | google.com |

| Slo-1 K+ Channel (Nematode) | Quinoline and Pyrazolopyrimidine derivatives containing a Chroman-4-amine moiety | Effectively interacts with the nematode Slo-1 ion channel, producing an anthelmintic effect. | epo.orgepo.org |

Inflammasome Pathway Inhibition (e.g., NLRP3 inflammasome)

While direct evidence for Chroman-4-amine hydrochloride as an inhibitor of the NLRP3 inflammasome is not established, research into structurally related scaffolds is emerging. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by triggering the release of pro-inflammatory cytokines. biorxiv.orgbiorxiv.org

Studies have investigated the closely related chromone (B188151) scaffold for anti-inflammatory properties. A novel chromone derivative, ONG41008, was found to markedly downregulate the expression of mRNAs encoding proinflammatory cytokines and chemokines, such as TNFα and CCL2, in macrophage-like cells. biorxiv.org This activity suggests that ONG41008 may inhibit the formation of the inflammasome. biorxiv.orgbiorxiv.org

Further supporting the potential of related structures, a compound isolated from the fungus Aspergillus fumigatus, which contains an isochromane scaffold (a structural isomer of chromane), was shown to potently suppress NLRP3 inflammasome activation. researchgate.net Its mechanism of action was identified as the blockage of ASC oligomerization, a critical step in the assembly of the inflammasome complex, which subsequently inhibited caspase-1 activation and IL-1β secretion. researchgate.net These findings suggest that while not yet demonstrated for chroman-4-amine itself, related chemical structures are promising candidates for modulating the inflammasome pathway.

Preclinical Research and Therapeutic Potential

In Vivo Efficacy Studies in Animal Models

The chroman chemical structure is a key component in compounds being investigated for neurodegenerative diseases like Alzheimer's disease (AD). One therapeutic strategy for AD involves inhibiting cholinesterase enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). core.ac.uknih.gov A series of gem-dimethylchroman-4-amine compounds were synthesized and found to be selective inhibitors of equine serum butyrylcholinesterase (eqBuChE), with inhibition values in the range of 7.6 – 67 μM. researchgate.net Kinetic analyses revealed these compounds act as mixed inhibitors. researchgate.net Furthermore, pharmacokinetic simulations predicted that these active compounds are capable of crossing the blood-brain barrier, a critical feature for drugs targeting the central nervous system. core.ac.ukresearchgate.net Other research has focused on different chromanone derivatives, such as those linked with dithiocarbamate (B8719985) moieties or spiroquinoxalinopyrrolidine hybrids, which have demonstrated potent inhibition of AChE. researchgate.netnih.gov

In a direct in vivo model of Alzheimer's disease, where the condition was induced in Wistar rats by injecting amyloid-beta (Aβ) 1-42 aggregates into the hippocampus, chromone (B188151) derivatives showed significant neuroprotective effects. nih.govresearchgate.net In this model, administration of the compounds C3AACP6 and C3AACP7 was found to reduce the cognitive deficit in the animals, with performance in a Y-maze test being comparable to the reference drug, memantine (B1676192). researchgate.net

While various animal models are used to study schizophrenia, including those induced by N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) or ketamine, specific in vivo efficacy studies focusing on chroman-4-amine (B2768764) hydrochloride or its direct derivatives in these models are not extensively documented in the available research. nih.govbohrium.com

Neuroinflammation and the accumulation of amyloid-beta (Aβ) are key pathological features of Alzheimer's disease. nih.gov The therapeutic efficacy of chromone derivatives has been assessed in an in vivo rat model of AD induced by the hippocampal injection of Aβ 1-42 fragments. nih.gov This injection led to a 9.5-fold increase in Aβ content in the hippocampus of control animals compared to sham-operated rats. nih.gov

Treatment with various chromone derivatives resulted in a significant reduction of Aβ concentration in the hippocampus. nih.gov The reference drug, memantine, lowered Aβ concentration by 69.8%. nih.gov The tested chromone compounds also demonstrated a statistically significant decrease in Aβ levels compared to the untreated control group. nih.gov

In the same animal model, the neuroinflammatory response was evaluated by measuring the levels of pro-inflammatory cytokines in the hippocampal tissue. The induction of AD resulted in a significant increase in interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). nih.gov Several chromone derivatives, notably C3ACH3Phen, C3AACP4, C3AACP5, C3AACP6, and C3AACP7, were effective in suppressing this neuroinflammatory reaction by significantly decreasing the content of these pro-inflammatory cytokines. nih.gov For instance, memantine administration reduced IL-6 and IL-1β by 19.8% and 33.0%, respectively, while the chromone derivatives also showed significant reductions. nih.gov

| Compound | Effect on Aβ Concentration | Effect on Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) |

|---|---|---|

| Memantine (Reference) | ↓ 69.8% | ↓ IL-6 (19.8%), ↓ IL-1β (33.0%) |

| C3ACH3Phen | Significant Decrease | Significant Decrease |

| C3AACP4 | Significant Decrease | Significant Decrease |

| C3AACP5 | Significant Decrease | Significant Decrease |

| C3AACP6 | Significant Decrease | Significant Decrease |

| C3AACP7 | Significant Decrease | Significant Decrease |

Derivatives of the chroman scaffold have been investigated for their anti-inflammatory properties in vivo. nih.govnih.gov In a lipopolysaccharide (LPS)-induced inflammatory disease model in C57BL/6 mice, a 2-phenyl-4H-chromen-4-one derivative (compound 8) was evaluated. nih.gov The administration of LPS via tracheal instillation caused a significant increase in the serum levels of the pro-inflammatory cytokines IL-6 and TNF-α. nih.gov Pre-treatment with compound 8 effectively prevented this LPS-induced increase in a dose-dependent manner. nih.gov

Various other animal models are commonly used to screen for anti-inflammatory activity, such as the carrageenan-induced paw edema model, which measures swelling in a rat's paw after the injection of an irritant. nih.govijisrt.comsemanticscholar.org This model is characterized by a biphasic inflammatory response involving mediators like histamine, serotonin (B10506), and prostaglandins. ijisrt.com

While animal models to study hypotension exist, such as inducing low blood pressure in piglets through blood withdrawal and nitroprusside infusion, preclinical studies specifically evaluating the in vivo efficacy of chroman-4-amine hydrochloride or its derivatives in hypotension models are not prominently featured in the scientific literature. nih.gov Some research has shown that crude extracts of certain plants can produce a dose-dependent reduction in mean arterial pressure in normotensive anesthetized rats, but this has not been linked specifically to chroman-amine compounds. mdpi.com

The anticancer potential of various chroman and chromone derivatives has been extensively studied, primarily through in vitro cytotoxicity assays against a range of human cancer cell lines. nih.govnih.govnih.govresearchgate.net These studies provide growth inhibition (GI₅₀) or half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a compound required to inhibit cell proliferation by 50%.